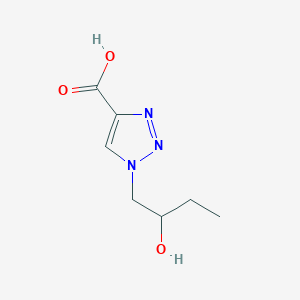![molecular formula C21H17BrFN5O3 B2529014 1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide CAS No. 951594-50-6](/img/structure/B2529014.png)
1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide is a complex organic compound that exhibits intriguing chemical and biological properties. This compound is particularly notable for its potential applications in the fields of chemistry, biology, and medicine. Its structure comprises a unique combination of functional groups, making it a subject of extensive research.
Métodos De Preparación
Synthetic routes and reaction conditions: The synthesis of 1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)thio]pyridazin-3-yl}-N-propylpiperidine-3-carboxamide involves multiple steps. It typically starts with the formation of the pyridazine ring, followed by the introduction of the piperidine and carboxamide groups. Key reagents involved in these reactions include sulfones, amines, and various organic catalysts. The reaction conditions often require specific temperature and pH levels to ensure the desired product yield.
Industrial production methods: Industrial production of this compound requires optimization of the synthetic route to maximize efficiency and yield. This involves large-scale reactions using industrial-grade solvents and catalysts. Continuous flow reactors and automated systems may be employed to enhance production rates and consistency. Purification techniques like recrystallization and chromatography are essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of reactions it undergoes: This compound can undergo various reactions, including oxidation, reduction, and substitution reactions. Its structure allows for interactions with a range of reagents, making it versatile in chemical synthesis.
Common reagents and conditions used in these reactions: Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and alkyl halides (for substitution) are commonly used. The reactions generally occur under controlled temperature and pressure conditions to ensure optimal results.
Major products formed from these reactions: Depending on the reaction type, the major products can vary. Oxidation may yield sulfoxides or sulfones, while reduction could lead to corresponding alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups, modifying the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups enable the creation of diverse chemical libraries for screening and development of new materials.
Biology: In biological research, this compound can be utilized to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for probing biological mechanisms and developing new assays.
Medicine: The medical field explores this compound for its potential therapeutic properties. Its structure suggests it may act as an inhibitor for certain enzymes, making it a candidate for drug development against various diseases.
Industry: Industrial applications include its use as an intermediate in the production of agrochemicals and pharmaceuticals. Its robust chemical structure allows it to be integrated into manufacturing processes with high efficiency.
Mecanismo De Acción
The mechanism by which the compound exerts its effects: This compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to desired biological outcomes.
Molecular targets and pathways involved: Key molecular targets include enzymes involved in metabolic pathways and signaling receptors on cell surfaces. The pathways influenced by this compound are typically related to cellular growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
1-{6-[(2-{[4-(methylsulfonyl)phenyl]amino
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrFN5O3/c1-26-11-17-19(25-26)20(30)28(10-13-2-6-15(23)7-3-13)21(31)27(17)12-18(29)24-16-8-4-14(22)5-9-16/h2-9,11H,10,12H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGMUQVKVCIYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2528934.png)
![3-Chloro-6-{octahydropyrano[3,4-b]thiomorpholine-1-carbonyl}pyridazine](/img/structure/B2528935.png)

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)


![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)



![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)
![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)
![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine hydrochloride](/img/structure/B2528954.png)
